
3-(1H-pyrazol-4-yl)phenol
Vue d'ensemble
Description
“3-(1H-pyrazol-4-yl)phenol” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains a phenol group (a benzene ring bonded to a hydroxyl group) and a pyrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) in its structure .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-4-yl)phenol”, has been a subject of interest for many researchers due to their diverse biological activities . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-4-yl)phenol” can be represented by the InChI string: InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) . The Canonical SMILES representation is: C1=CC(=CC(=C1)O)C2=CNN=C2 .
Physical And Chemical Properties Analysis
The molecular weight of “3-(1H-pyrazol-4-yl)phenol” is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
The study by Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) focuses on the molecular structure and spectroscopic data of a phenol derivative similar to 3-(1H-pyrazol-4-yl)phenol, providing insights into its potential biological effects through molecular docking results. This suggests applications in the field of medicinal chemistry and drug design (Viji et al., 2020).
Synthesis and Antifungal Activity
Zhang, Peng, Wang, Wang, and Zhang (2016) synthesized pyrazolo[1,5-a]pyrimidines derivatives, exhibiting significant antifungal abilities against various phytopathogenic fungi, highlighting the potential agricultural applications of such compounds (Zhang et al., 2016).
Corrosion Inhibition
Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, and Chung (2020) demonstrated the utility of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid, suggesting applications in corrosion inhibition for industrial materials (Lgaz et al., 2020).
Synthesis, Magnetism, and Redox Activity
Gupta, Mukherjee, and Mukherjee (1999) investigated dicopper(II) complexes having a discrete unit supported by a non-macrocyclic ligand environment, revealing insights into the synthesis, magnetism, and redox activities of such compounds. This indicates potential applications in magnetic materials and catalysis (Gupta et al., 1999).
Isostructural Dinuclear Complexes
Arora, Barman, Lloret, and Mukherjee (2012) synthesized isostructural dinuclear complexes with manganese(II), cobalt(II), and zinc(II), exploring their kinetics of transesterification of 2-hydroxypropyl-p-nitrophenylphosphate. This work suggests applications in catalysis and enzymatic reaction simulations (Arora et al., 2012).
Cytotoxic Activity of Gallium(III) Complexes
Silva, Marques, Santos, Paulo, Rodrigues, Rueff, and Santos (2010) explored the synthesis and cytotoxic activity of gallium(III) complexes, indicating their potential use in cancer research and treatment (Silva et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
The future directions for the study of “3-(1H-pyrazol-4-yl)phenol” and its derivatives could include further exploration of their synthesis methods, as well as a more detailed investigation of their biological activities . Additionally, the development of a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, could be further optimized .
Propriétés
IUPAC Name |
3-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYOXSEZAFDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-yl)phenol | |
CAS RN |
1240527-52-9 | |
| Record name | 3-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



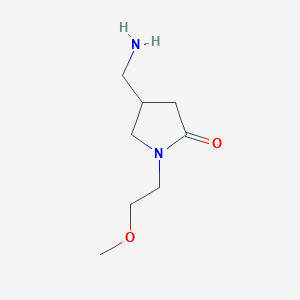
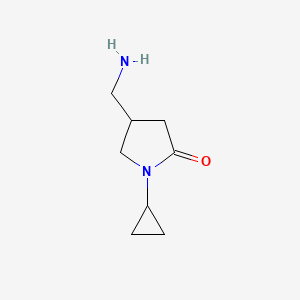
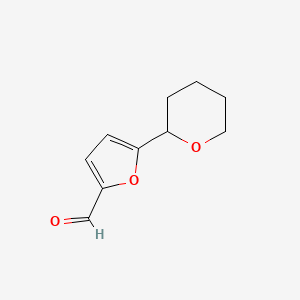
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)
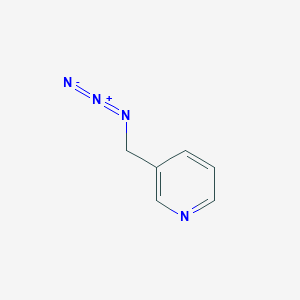
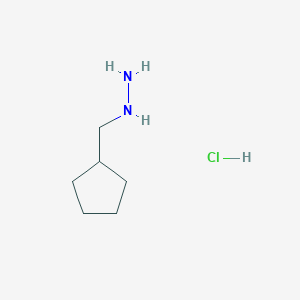
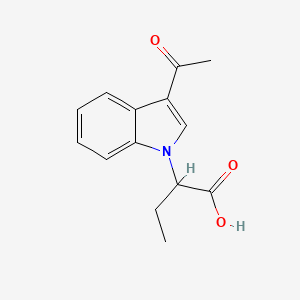
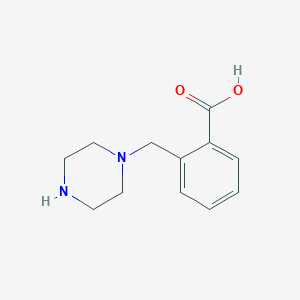


![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)


